molecular formula C13H14N2S B2593429 4-(Quinolin-4-yl)thiomorpholine CAS No. 2195952-68-0

4-(Quinolin-4-yl)thiomorpholine

Cat. No.: B2593429
CAS No.: 2195952-68-0
M. Wt: 230.33
InChI Key: HXBDJEBUPXTAAT-UHFFFAOYSA-N
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Description

“4-(Quinolin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C13H14N2S. It’s a derivative of quinoline, a class of heterocyclic compounds that are widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .


Molecular Structure Analysis

Quinolines, including “this compound”, are considered very useful building blocks as they can adapt their molecular structures with different ligands for applications in various fields such as pharmacy, medicine, physics, and engineering .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Scientific Research Applications

Crystal Structure and Vibrational Properties Analysis

Research on derivatives closely related to 4-(Quinolin-4-yl)thiomorpholine, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, involves the synthesis and characterization of the compound, including its crystal structure and vibrational properties through DFT studies. This research provides insights into the molecular structure and interactions within crystals, potentially applicable to the study of this compound derivatives (Hong Sun et al., 2021).

Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

Another study explores the synthesis of THRX-198321, a molecule incorporating a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist. This research underscores the potential of quinoline derivatives as multifunctional molecules with high affinity and potency for targeted receptor activities, which could inform the development of compounds like this compound for specific therapeutic targets (T. Steinfeld et al., 2011).

Antimalarial Activity

Compounds based on the 4-aminoquinoline scaffold, including novel derivatives, have been designed and synthesized to show potential antiproliferative activity against malaria. This highlights the utility of quinoline derivatives in developing antimalarial agents and suggests a possible application for this compound in similar research contexts (M. Ghorab et al., 2014).

Cytotoxicity and Anticancer Activity

Studies on 4-aminoquinoline derivatives have demonstrated their potential in cytotoxicity evaluation against human breast tumor cell lines, suggesting that compounds with the 4-aminoquinoline structure, similar to this compound, could serve as prototypes for developing new anticancer agents (Haiwen Zhang et al., 2007).

Modulation of HIV Transcription

Quinoline-based compounds have been investigated for their antiviral properties against HIV, demonstrating the ability to inhibit HIV transcription. This suggests that this compound could potentially be studied for similar antiviral activities, especially considering its structural similarity to active quinoline derivatives (L. Bedoya et al., 2010).

Future Directions

Quinoline and its derivatives, including “4-(Quinolin-4-yl)thiomorpholine”, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and medicinal chemistry . Therefore, the future directions in this field may involve the development of new synthesis protocols and the exploration of new applications in medicine and other fields.

Properties

IUPAC Name

4-quinolin-4-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-4-12-11(3-1)13(5-6-14-12)15-7-9-16-10-8-15/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBDJEBUPXTAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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